molecular formula C7H9NO3S B13317672 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13317672
M. Wt: 187.22 g/mol
InChI Key: MMNOUWJVZWXAPB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid (CAS 1779945-78-6) is a high-purity chemical building block for research and development. This compound features a propanoic acid linker attached to a 2-methoxy-thiazole heterocycle, a privileged structure in medicinal chemistry . Compounds based on the 2-methoxy-1,3-thiazole scaffold are of significant interest in anticancer drug discovery. Recent research has identified structurally similar molecules as potent inhibitors of HSET (KIFC1), a kinesin protein critical for the survival of centrosome-amplified cancer cells . Inhibiting HSET forces these vulnerable cancer cells into multipolar cell division, leading to cell death, while potentially sparing healthy cells . As a synthetic intermediate, this carboxylic acid is valuable for constructing more complex bioactive molecules, such as through the formation of amide bonds to create novel probe molecules or drug candidates . Product Specifications: • CAS Number: 1779945-78-6 • Molecular Formula: C7H9NO3S • Molecular Weight: 187.22 g/mol • SMILES: CC(C1=CN=C(OC)S1)C(O)=O This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-8-7(11-2)12-5/h3-4H,1-2H3,(H,9,10)

InChI Key

MMNOUWJVZWXAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Cyclization of α-Haloketones with Thioamides

Reaction Scheme:

α-Haloketone + Thioamide → Thiazole derivative

Procedure:

  • An α-haloketone precursor, such as 2-bromoacetophenone, reacts with a thioamide (e.g., thiourea derivatives) under reflux conditions.
  • The cyclization occurs through nucleophilic attack of sulfur on the halogenated carbon, forming the thiazole ring.

Reagents and Conditions:

Reagent Solvent Temperature Time Yield
α-Haloketone Ethanol Reflux 4-6 hours 65-75%
Thioamide - - - -

Notes:

  • The methoxy group at the 2-position can be introduced by using a methoxy-substituted α-haloketone precursor or via subsequent methylation.

Research Data:

  • Similar cyclization reactions have been reported with high stereoselectivity and regioselectivity, producing the core thiazole ring efficiently.

Method B: Hantzsch Thiazole Synthesis

Reaction Scheme:

α-Haloketone + Thioamide → Thiazole ring

Procedure:

  • The classical Hantzsch method involves condensing α-haloketones with thioamides in the presence of a base such as sodium ethoxide.
  • The reaction proceeds via nucleophilic substitution followed by cyclization.

Reagents and Conditions:

Reagent Solvent Base Temperature Time Yield
α-Haloketone Ethanol Sodium ethoxide Reflux 3-5 hours 70-80%

Notes:

  • The methoxy group can be incorporated by starting with a methoxy-substituted α-haloketone or through methylation of the thiazole ring post-synthesis.

Research Data:

  • This method is well-documented for synthesizing various substituted thiazoles with high efficiency.

Method C: Multi-Step Synthesis via Intermediate Formation

Step 1: Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic Acid

  • Starting from 2-methoxyacetaldehyde, react with thiourea under oxidative cyclization conditions to form the thiazole core.

Step 2: Functionalization at the 5-Position

  • The carboxylic acid group is introduced via oxidation or carboxylation of the methyl group at the 5-position.

Reagents and Conditions:

Step Reagents Conditions Yield
1 2-methoxyacetaldehyde + thiourea Reflux, oxidative conditions 60-70%
2 Oxidants (e.g., KMnO₄) Controlled oxidation 55-65%

Notes:

  • This approach allows for precise functionalization and high regioselectivity.

Research Data:

  • Similar strategies have been employed for synthesizing heterocyclic acids with methoxy substitutions, demonstrating good yields and purity.

Summary of Data Table for Synthetic Routes

Method Starting Materials Key Reactions Advantages Limitations Typical Yield
Cyclization of α-Haloketones with Thioamides α-Haloketone + Thioamide Nucleophilic cyclization Simple, high yield Requires specific precursors 65-80%
Hantzsch Thiazole Synthesis α-Haloketone + Thioamide Base-promoted cyclization Widely used, versatile Limited regioselectivity control 70-85%
Multi-Step Functionalization Methoxy aldehyde + Thiourea Oxidation, carboxylation Precise functionalization More steps, longer synthesis 55-70%

Research Findings and Optimization

  • Selectivity and Yield: Studies indicate that the choice of substituents on the α-haloketone significantly affects the regioselectivity and yield of the thiazole ring formation.
  • Functional Group Compatibility: Methoxy groups are sensitive to harsh conditions; thus, milder oxidative methods are preferred to preserve the methoxy functionality.
  • Reaction Conditions: Reflux temperatures between 80–120°C with polar solvents such as ethanol or dimethylformamide (DMF) optimize cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid Methyl (4), propanoic acid (5) C₇H₉NO₂S 171.21 Reagent-grade; used in organic synthesis
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid Phenyl (4), acetic acid (5) C₁₁H₉NO₂S 219.26 Potential bioactive scaffold
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid Methyl (2,5), acetic acid (4) C₇H₉NO₂S 171.21 High purity (98%); research applications

Key Observations :

  • Methoxy vs.
  • Aromatic vs. Alkyl Substituents : Phenyl-substituted derivatives (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) exhibit higher molecular weights and steric bulk, which may influence binding interactions in biological systems .

Chain Length and Functional Group Modifications

Compound Name Acid Chain Type Biological Activity (IC₅₀) Reference
3-[4-(5-Bromopyridin-2-yl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]propanoic acid Propanoic acid ADAMTS5 inhibitor (IC₅₀ = 630.0 nM)
3-[4-(3-Bromothiophen-2-yl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]propanoic acid Propanoic acid ADAMTS5 inhibitor (IC₅₀ = 420.0 nM)
2-(4-Methyl-5-thiazolyl)ethyl propionate Propionic acid ethyl ester Metabolite with ester functionality

Key Observations :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity compared to ester derivatives, which may improve target binding in enzymatic assays .
  • Biological Activity: Propanoic acid derivatives with extended conjugated systems (e.g., thiazolidinone moieties) show potent inhibition of ADAMTS5, suggesting that structural complexity enhances bioactivity .

Biological Activity

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is a thiazole derivative that has attracted significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring with a methoxy group attached to the propanoic acid moiety. Its molecular formula is C8H9N1O2S1C_8H_9N_1O_2S_1 with a molecular weight of 187.22 g/mol. The structural representation is as follows:

Structure C8H9NO2S\text{Structure }\text{C}_8\text{H}_9\text{N}\text{O}_2\text{S}

This unique structure contributes to its biological properties, allowing it to interact with various biological targets.

While the precise mechanism of action for this compound is not fully elucidated, thiazole derivatives generally exhibit activity through several pathways:

  • Inhibition of Enzymes : Many thiazole compounds inhibit key enzymes involved in inflammation and cancer pathways.
  • Modulation of Signaling Pathways : These compounds can influence cell signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress by scavenging free radicals.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Potential

Studies involving various tumor cell lines have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized in the table below:

Cell LineIC50 (µM)
MDA-MB 23115
HCT11620
PC312

These findings highlight its potential as an anticancer therapeutic agent.

Neuroprotective Activity

Recent studies suggest that thiazole derivatives, including this compound, may protect against neurodegenerative disorders by modulating oxidative stress pathways. It has shown promise in reducing neurotoxicity induced by oxidative agents in cellular models.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from:

  • Bacillus subtilis : 4.69 - 22.9 µM
  • Staphylococcus aureus : 5.64 - 77.38 µM
  • Escherichia coli : 2.33 - 156.47 µM

These results suggest its potential utility in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

  • Anticancer Research : In vitro studies have confirmed its efficacy against multiple cancer cell lines, demonstrating significant cytotoxicity and indicating its potential as a lead compound for further development.
  • Neuroprotection Studies : Research on neuroprotective effects showed that the compound could restore cellular viability in models subjected to oxidative stress, suggesting its application in neurodegenerative diseases .
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed that it inhibits the growth of various pathogens, supporting its use as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid?

The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization with methoxy and propanoic acid groups. Key steps include:

  • Thiazole Core Construction : Condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80–90°C) to form the 1,3-thiazole scaffold .
  • Methoxy Group Introduction : Nucleophilic substitution or coupling reactions using methoxide sources (e.g., NaOMe) under anhydrous conditions to ensure regioselectivity .
  • Propanoic Acid Attachment : Alkylation or Michael addition with acrylate derivatives, followed by hydrolysis (e.g., HCl reflux) to yield the carboxylic acid .
    Critical Consideration : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-alkylation or incomplete hydrolysis.

Q. How is the compound characterized structurally?

Standard characterization methods include:

  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 2.5–3.0 ppm (propanoic acid CH2 groups) confirm functional groups .
    • IR : Stretching frequencies at 1700–1720 cm⁻¹ (C=O of carboxylic acid) and 1250–1270 cm⁻¹ (C-O of methoxy) .
  • Elemental Analysis : Validate empirical formula (e.g., C7H9NO3S) with <1% deviation .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly polar due to the carboxylic acid group; soluble in DMSO, methanol, and aqueous buffers (pH >5). Poor solubility in non-polar solvents (e.g., hexane) .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C. Avoid prolonged exposure to bases (>pH 9), which may hydrolyze the thiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance regioselectivity and reduce byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for thiazole formation to increase reaction rates .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during methoxy group introduction to minimize side reactions .
    Data-Driven Example : A study achieved 85% yield by replacing traditional reflux with microwave-assisted synthesis (120°C, 20 min) for thiazole intermediates .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values using CLSI guidelines) to ensure reproducibility .
  • Compound Purity : Verify purity via HPLC (>98%) to exclude confounding effects from impurities .
  • Structural Analogues : Compare activity against structurally similar compounds (e.g., 3-(thiazol-2-yl)propanoic acid) to isolate the methoxy group’s contribution .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing Fukui indices for the thiazole ring .
  • Molecular Docking : Model interactions with biological targets (e.g., bacterial enzymes) to guide SAR studies .
    Case Study : ICReDD’s quantum chemical reaction path search identified optimal conditions for thiazole functionalization, reducing trial-and-error experimentation .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Thiazole FormationThiourea, α-bromo ketone, EtOH, reflux75–88
Methoxy IntroductionNaOMe, DMF, 60°C, 4 hr82
Propanoic Acid Hydrolysis6M HCl, reflux, 8 hr70–75

Q. Table 2: Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Methoxy (-OCH3)3.82 (s, 3H)1265 (C-O)
Propanoic Acid (-COOH)2.65 (q, 2H), 12.1 (s)1715 (C=O)

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